molecular formula C7H8O2 B1198943 Cyclohexa-1,5-diene-1-carboxylic acid CAS No. 40002-23-1

Cyclohexa-1,5-diene-1-carboxylic acid

Cat. No. B1198943
CAS RN: 40002-23-1
M. Wt: 124.14 g/mol
InChI Key: QXHJRNVPNQKMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexa-1,5-diene-1-carboxylic acid is a cyclohexadienecarboxylic acid and an alpha,beta-unsaturated monocarboxylic acid.

Scientific Research Applications

Chemistry and Reactions

Cyclohexa-1,5-diene-1-carboxylic acid and its derivatives have been explored extensively in the field of organic chemistry. Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, a related compound, has been synthesized from methyl cyclohexa-2,5-diene-1-carboxylate and has undergone various chemical reactions including dehydration, hydrolysis, acetylation, reduction, and epoxidation, as well as Diels–Alder reactions (Sirat, Thomas, & Tyrrell, 1979).

Transfer Hydrogenation

Cyclohexa-1,4-dienes have been utilized in Brønsted acid-catalyzed transfer hydrogenation as dihydrogen surrogates. These hydrocarbon-based surrogates offer a novel approach for the transfer hydrogenation of alkenes and imines (Chatterjee & Oestreich, 2016).

Alkylation and Cyclisation

1-Alkylcyclohexa-2,5-diene-1-carboxylic acids have been prepared and used to mediate alkyl radical chain addition and cyclisation processes. These compounds have shown success in reductive alkylations and enabled ring closures (Baguley & Walton, 1998).

Radical Generation

Studies have also focused on generating alkyl radicals using cyclohexadiene-based compounds. For instance, 3-Methylcyclohexa-1,4-diene-3-carboxylic acid has been used for this purpose, highlighting the potential of cyclohexadienes in radical chemistry (Binmore, Cardellini, & Walton, 1997).

Cycloaddition Reactions

The cycloaddition reactions of cyclohexadienes, such as 2-methylcyclohexa-1,5-diene-1-carboxylic acid, have been investigated. These reactions result in bicyclo[2.2.2]octene derivatives, expanding the scope of cyclohexadiene in synthetic applications (Rao & Bhaskar, 1993).

Hydroamination

Intramolecular hydroamination of cyclohexa-2,5-dienes has led to the selective formation of bicyclic allylic amines. This demonstrates the potential of cyclohexadienes in hydroamination reactions (Lebeuf, Robert, Schenk, & Landais, 2006).

Ionic Transfer Reactions

Cyclohexa-1,4-diene-based surrogates have been developed for ionic transfer reactions, including transfer hydrofunctionalization and hydrohalogenation. These studies have broadened the utility of cyclohexadienes in metal-free reactions (Walker & Oestreich, 2019).

Dihydrogen and Hydrosilane Surrogates

The cyclohexa-1,3-diene motif has been introduced as an alternative to cyclohexa-1,4-dienes in transfer processes. This includes transfer hydrogenation and hydrosilylation, demonstrating the versatility of cyclohexadienes (Yuan, Orecchia, & Oestreich, 2017).

properties

CAS RN

40002-23-1

Product Name

Cyclohexa-1,5-diene-1-carboxylic acid

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

cyclohexa-1,5-diene-1-carboxylic acid

InChI

InChI=1S/C7H8O2/c8-7(9)6-4-2-1-3-5-6/h2,4-5H,1,3H2,(H,8,9)

InChI Key

QXHJRNVPNQKMLR-UHFFFAOYSA-N

SMILES

C1CC=C(C=C1)C(=O)O

Canonical SMILES

C1CC=C(C=C1)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexa-1,5-diene-1-carboxylic acid
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Cyclohexa-1,5-diene-1-carboxylic acid
Reactant of Route 3
Cyclohexa-1,5-diene-1-carboxylic acid
Reactant of Route 4
Cyclohexa-1,5-diene-1-carboxylic acid
Reactant of Route 5
Cyclohexa-1,5-diene-1-carboxylic acid
Reactant of Route 6
Cyclohexa-1,5-diene-1-carboxylic acid

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